

1-Bromo-6-chloroisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-6-chloroisoquinoline**

Cat. No.: **B1443862**

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-6-chloroisoquinoline**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The isoquinoline scaffold is a privileged heterocyclic framework deeply embedded in the landscape of medicinal chemistry and natural products. Its presence in a wide array of bioactive compounds, including the vasodilator papaverine and the antihypertensive agent debrisoquine, underscores its importance.^[1] The strategic functionalization of the isoquinoline core is a cornerstone of modern drug discovery, with halogenation serving as a powerful tool to modulate a molecule's physicochemical properties, such as lipophilicity and electronic character. This, in turn, profoundly influences pharmacokinetic profiles and target-binding interactions.^[2]

This guide provides a comprehensive technical overview of **1-Bromo-6-chloroisoquinoline**, a key heterocyclic building block. From the perspective of a senior application scientist, we will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its reactivity, and its strategic application as a versatile intermediate in the development of novel therapeutics. Every protocol and claim is grounded in established chemical principles, providing researchers, scientists, and drug development professionals with a trustworthy and authoritative resource.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. **1-Bromo-6-chloroisoquinoline** is an aromatic crystalline solid whose utility is defined by its unique structural and electronic features.^[3]

Core Physicochemical Data

The essential properties of **1-Bromo-6-chloroisoquinoline** are summarized below. The molecular weight is consistently cited as approximately 242.50 g/mol across multiple chemical suppliers and databases.^{[4][5][6]}

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrCIN	[4]
Molecular Weight	242.50 g/mol	[4][7]
CAS Number	1196146-81-2	[4][8][9]
Appearance	Off-white to light beige crystalline solid	[3][8]
Melting Point	71-75 °C	[3]
Solubility	Slightly soluble in ethanol and acetone; Insoluble in water	[3][7]
Density	~1.6 g/cm ³	[3]

Structural and Spectroscopic Characterization

The structure of **1-Bromo-6-chloroisoquinoline** features a pyridine ring fused to a benzene ring, with halogen substituents at key positions. The bromine atom at the C-1 position and the chlorine atom at the C-6 position critically influence the molecule's reactivity and its spectroscopic signature.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available spectrum for this specific isomer is not readily found, its ¹H NMR spectrum can be predicted. The five aromatic protons would appear as a series of doublets and triplets in the downfield region (typically 7.5-8.5 ppm). The proton at C-5, being adjacent to the chlorine-bearing carbon, and the protons at C-3 and C-4, being part of the electron-deficient pyridine ring, would exhibit distinct chemical shifts. ¹³C NMR would show nine distinct signals for the aromatic carbons, with the carbon atoms attached to the halogens (C-1 and C-6) being significantly influenced by their electronegativity.
- Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. The presence of bromine and chlorine results in a characteristic isotopic pattern. The two major isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) will produce a unique cluster of peaks for the molecular ion [M, M+2, M+4], confirming the elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic isoquinoline core, as well as C-H aromatic stretching and bending vibrations.

Part 2: Synthesis and Reactivity

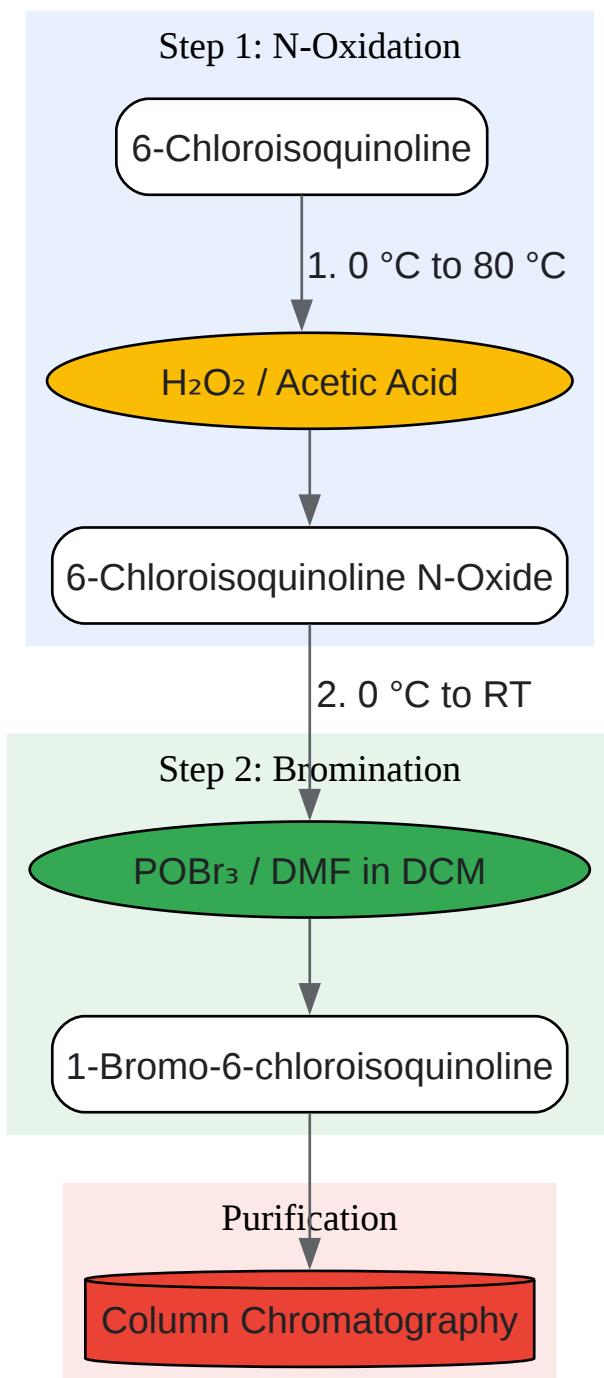
The synthetic utility of **1-Bromo-6-chloroisoquinoline** stems from its strategic design, which allows for selective chemical transformations.

Proposed Synthesis Workflow

A robust synthesis of 1-haloisoquinolines can be achieved through the activation of the isoquinoline core via N-oxide formation, followed by halogenation. This approach offers high regioselectivity for the C-1 position. The protocol described below is adapted from established procedures for the bromination of azine N-oxides.[10]

Experimental Protocol: Synthesis of **1-Bromo-6-chloroisoquinoline**

Objective: To synthesize **1-Bromo-6-chloroisoquinoline** from 6-chloroisoquinoline.

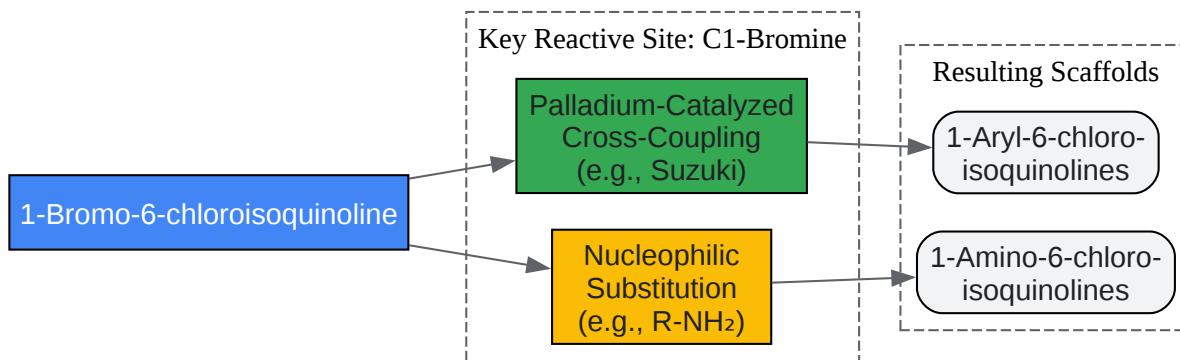

Step 1: N-Oxide Formation

- Dissolve 6-chloroisoquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) dropwise while maintaining the temperature.
- After addition, allow the reaction to warm to room temperature and then heat to 70-80 °C for several hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the product, 6-chloroisoquinoline N-oxide, with dichloromethane (DCM) or ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Bromination of the N-Oxide

- Dissolve the crude 6-chloroisoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
- Cool the solution to 0 °C.
- Add phosphorus oxybromide (POBr₃, 1.2 eq) portion-wise, followed by the dropwise addition of N,N-dimethylformamide (DMF, 0.5 eq) as a catalyst.[10]
- Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC.
- Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium carbonate until the pH is neutral (pH 7-8).
- Separate the organic layer, and extract the aqueous phase thoroughly with DCM.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate) to afford pure **1-Bromo-6-chloroisoquinoline**.[\[10\]](#)


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Bromo-6-chloroisoquinoline**.

Chemical Reactivity

The reactivity of **1-Bromo-6-chloroisoquinoline** is dominated by the halogen at the C-1 position.

- **Nucleophilic Substitution:** The C-1 position of the isoquinoline ring is electron-deficient due to the adjacent nitrogen atom. This makes the C-1 halogen highly susceptible to nucleophilic aromatic substitution, much like the halogens at the 2- and 4-positions of pyridine.[11] The C-1 bromine is an excellent leaving group and can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols), making it a superior synthetic handle compared to the more inert C-6 chlorine.
- **Cross-Coupling Reactions:** The C-1 bromine is an ideal anchor point for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkyl, and amino moieties, providing a powerful strategy for building molecular complexity.
- **Electrophilic Substitution:** In contrast to the pyridine ring, the benzene ring is the preferred site for electrophilic aromatic substitution, which typically occurs at the C-5 and C-8 positions.[12] However, these reactions require forcing conditions and are less common in the synthetic application of this specific intermediate.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **1-Bromo-6-chloroisoquinoline**.

Part 3: Applications in Drug Discovery

The true value of **1-Bromo-6-chloroisoquinoline** lies in its role as a versatile building block for constructing libraries of bioactive compounds. The presence of two different halogens at distinct positions allows for sequential and site-selective modifications.

Scaffold for Bioactive Molecules

Halogenated isoquinolines are prominent in the development of novel therapeutics, particularly as anticancer agents and kinase inhibitors.^[2] The chlorine at the C-6 position can influence the overall electronic properties and lipophilicity of the final compound, while the reactive bromine at C-1 serves as the primary point for diversification.

This dual-halogenation pattern is highly advantageous in lead optimization campaigns. Initial derivatives can be synthesized via modification at the C-1 position. Subsequently, the less reactive C-6 chlorine can be targeted for further modification under more stringent reaction conditions, if necessary, allowing for a multi-directional exploration of the chemical space around the isoquinoline core.

Workflow in a Lead Optimization Campaign

The use of **1-Bromo-6-chloroisoquinoline** can be envisioned in a typical drug discovery workflow, where a hit compound containing the 6-chloroisoquinoline core has been identified.

Workflow: Lead Optimization Using **1-Bromo-6-chloroisoquinoline**

- Hit Identification: A high-throughput screen identifies a compound with a 6-chloroisoquinoline core as a modest inhibitor of a target kinase.
- Intermediate Synthesis: **1-Bromo-6-chloroisoquinoline** is synthesized as the key intermediate to explore the Structure-Activity Relationship (SAR) at the C-1 position.
- Library Generation: A parallel synthesis approach is employed. The intermediate is reacted with a diverse library of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig

coupling) to generate a focused library of 1-substituted-6-chloroisoquinoline analogs.

- **Biological Screening:** The newly synthesized library is screened for improved potency and selectivity against the target kinase.
- **Data Analysis & Iteration:** The SAR data is analyzed. For example, it might be found that small, electron-rich aromatic groups at C-1 enhance potency. A new, more focused library is then designed and synthesized to further explore this finding.

Part 4: Safety and Handling

As a research chemical, **1-Bromo-6-chloroisoquinoline** must be handled with appropriate care.

- **Hazards:** The compound is classified as a poisonous aromatic crystalline solid and may be an irritant.^{[3][6]} Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct light, to ensure its stability.^[3] Under proper conditions, it has a shelf life of at least two years.^[3]

Conclusion

1-Bromo-6-chloroisoquinoline is more than just a chemical with a defined molecular weight and formula. It is a strategically designed synthetic intermediate that offers researchers a reliable and versatile tool for the synthesis of complex molecules. Its primary value lies in the differential reactivity of its two halogen atoms, with the C-1 bromine providing a highly reactive handle for nucleophilic substitution and cross-coupling reactions. This feature, combined with the inherent biological relevance of the isoquinoline scaffold, makes **1-Bromo-6-chloroisoquinoline** an exceptionally valuable building block for professionals engaged in pharmaceutical research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1-Bromo-6-chloroisoquinoline at Best Price - Industrial Grade Chemical Compound [forecastchemicals.com]
- 4. 1-Bromo-6-chloroisoquinoline | C9H5BrCIN | CID 71307618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-6-chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 6. 6-Bromo-1-chloro-isoquinoline | C9H5BrCIN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-bromo-6-chloroisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]
- 8. 1-BROMO-6-CHLORO-ISOQUINOLINE CAS#: 1196146-81-2 [m.chemicalbook.com]
- 9. 1-Bromo-6-chloroisoquinoline | [frontierspecialtychemicals.com]
- 10. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [1-Bromo-6-chloroisoquinoline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443862#1-bromo-6-chloroisoquinoline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com